Methionyl-leucyl-phenylalanine

Descripción general

Descripción

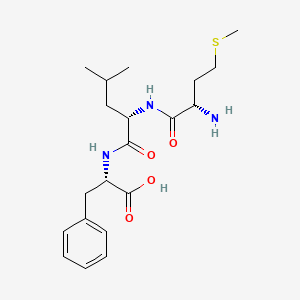

Methionyl-leucyl-phenylalanine (MLP) is a tripeptide consisting of the amino acid sequence methionine, leucine, and phenylalanine. It is a potent chemoattractant for neutrophils and is commonly used in scientific research to study the mechanisms of inflammation and immune response. MLP has been synthesized using various methods and has shown promising results in laboratory experiments.

Aplicaciones Científicas De Investigación

Cell-Based Assays for Amino Acid Quantification

Methionyl-leucyl-phenylalanine (MLP), along with other amino acids like phenylalanine and methionine, has been utilized in the development of a cell-based assay system. This system, designed for the simultaneous quantification of multiple amino acids in biological samples, uses fluorescent Escherichia coli auxotrophs. Each auxotroph grows only in the presence of its corresponding amino acid and produces distinct fluorescence signals. This innovative approach has shown clinical utility in diagnosing metabolic diseases in newborns through quantification of these amino acids in blood spot specimens, demonstrating its potential for broad applications in clinical diagnostics (Kim et al., 2014).

Probing Arteriovenular Pairing Mechanisms

Research on arteriovenular pairing in acute inflammation has utilized the leukocyte chemoattractant N-formyl methionyl-leucyl-phenylalanine (FMLP). This peptide is explored to understand its potential role in increasing capillary fluid filtration rate (Jv/S) and to decipher the underlying mechanisms, possibly involving arteriovenular communication (Barnidge & Harris, 2000).

Thermodynamic Analysis of Tripeptides

The tripeptides N-formyl-l-methionyl-l-leucyl-l-phenylalaninol and N-formyl-l-methionyl-l-leucyl-l-phenylalanine methyl ester have been studied for their heat capacities and thermodynamic functions over a wide temperature range. These studies provide insights into the stability and phase behavior of these peptides, expanding our understanding of peptide thermodynamics (Markin et al., 2014).

Enhancing Drug Concentration at Inflammatory Sites

A novel approach involving liposomes formulated with FMLP-modified cholesterol has been developed to enhance drug delivery to inflammatory sites. This strategy uses the FMLP peptide to target formyl peptide receptors on cells like macrophages, aiming to improve the efficacy of inflammation treatment by focusing drug delivery on specific inflammatory sites, which could have significant implications in anti-inflammatory therapies (Qin et al., 2014).

Intestinal Permeability and Kinetics

The impact of intestinal PepT1 on the kinetics and dynamics of FMLP, a bacterially-derived chemotactic peptide, has been studied. This research evaluates the peptide's intestinal permeability and its influence on inflammatory responses, highlighting its role in gastrointestinal physiology and pathophysiology (Wu & Smith, 2013).

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O4S/c1-13(2)11-16(22-18(24)15(21)9-10-28-3)19(25)23-17(20(26)27)12-14-7-5-4-6-8-14/h4-8,13,15-17H,9-12,21H2,1-3H3,(H,22,24)(H,23,25)(H,26,27)/t15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDYFPCQVUOJEB-ULQDDVLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70975291 | |

| Record name | N-(2-{[2-Amino-1-hydroxy-4-(methylsulfanyl)butylidene]amino}-1-hydroxy-4-methylpentylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methionyl-leucyl-phenylalanine | |

CAS RN |

59881-08-2 | |

| Record name | Methionyl-leucyl-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059881082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-{[2-Amino-1-hydroxy-4-(methylsulfanyl)butylidene]amino}-1-hydroxy-4-methylpentylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

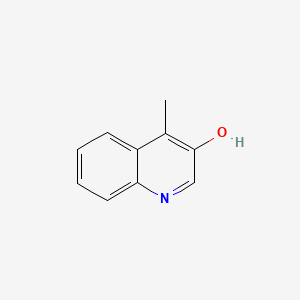

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

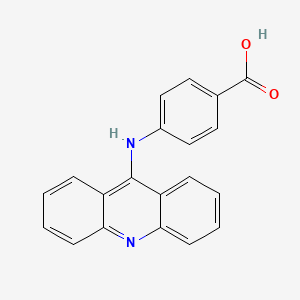

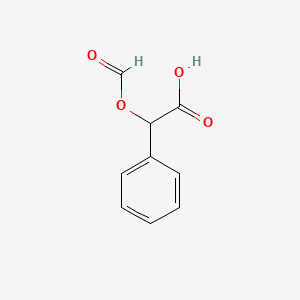

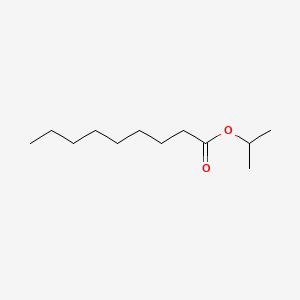

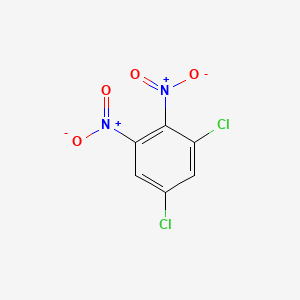

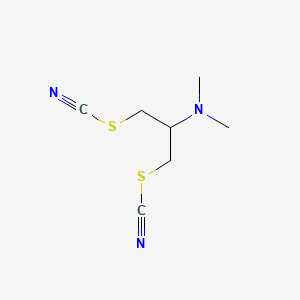

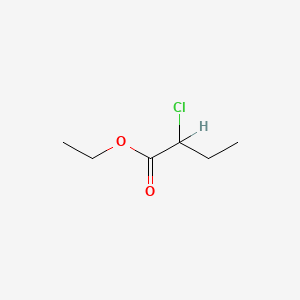

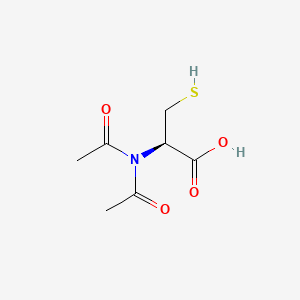

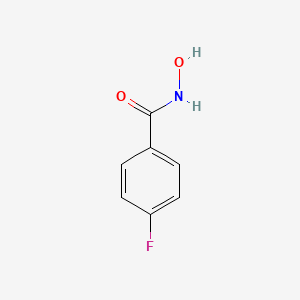

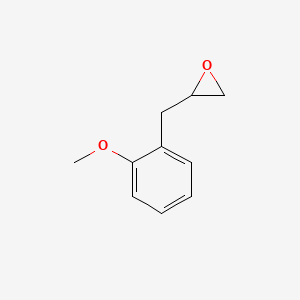

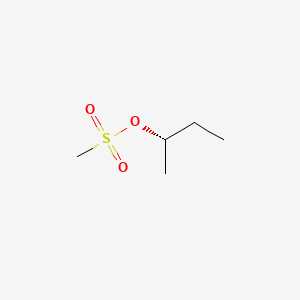

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.